

Technical Support Center: LSN3353871 and Lipoprotein(a) Measurement

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Compound of Interest		
Compound Name:	LSN3353871	
Cat. No.:	B12362211	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for navigating the complexities of Lipoprotein(a) [Lp(a)] measurement variability when working with **LSN3353871** and related small molecule inhibitors.

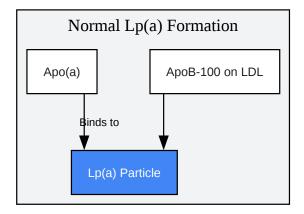
Frequently Asked Questions (FAQs)

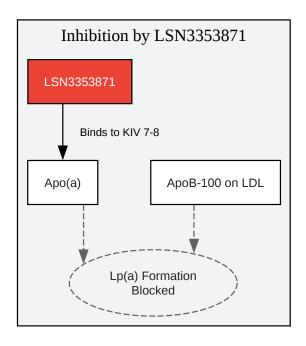
Q1: What is LSN3353871 and what is its mechanism of action?

LSN3353871 is a prototype small-molecule inhibitor designed to lower levels of Lipoprotein(a) [Lp(a)].[1][2] It is a precursor to the orally administered drug muvalaplin (LY3473329).[1][3]

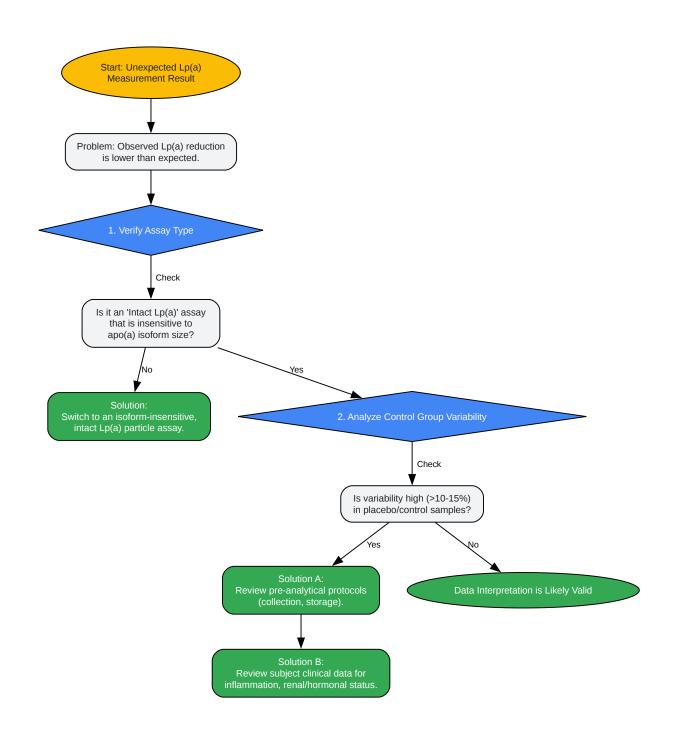
The mechanism of action involves inhibiting the first step of Lp(a) formation.[2][3] Lp(a) is formed when an apolipoprotein(a) [apo(a)] particle binds to an apolipoprotein B-100 (apoB-100) on the surface of a low-density lipoprotein (LDL) particle.[3][4] **LSN3353871** specifically binds to the Kringle IV (KIV) domains 7 and 8 of apo(a), preventing its initial, non-covalent interaction with apoB-100 and thus blocking the assembly of the complete Lp(a) particle.[3][5]











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